molecular formula C15H22N2O4S2 B2498950 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE CAS No. 1448036-57-4

4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE

Cat. No.: B2498950
CAS No.: 1448036-57-4
M. Wt: 358.47
InChI Key: AVBLFMBDAUUXEK-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a (3-methoxythiolan-3-yl)methyl moiety. The structural combination of the sulfonamide group, a common pharmacophore in many bioactive molecules, with the thiolane ring system makes it a valuable chemical entity for exploring new biological targets. Compounds within the benzamide and sulfonamide chemical classes have demonstrated a wide range of research applications. Sulfonamide-containing molecules are frequently investigated for their diverse mechanisms of action, which can include enzyme inhibition and receptor modulation . Specifically, N-phenylbenzamide derivatives, which share structural similarities with this compound, have been studied in preclinical research for their broad-spectrum antiviral activities, potentially through mechanisms such as the upregulation of host defense factors like APOBEC3G . Researchers may find this compound useful as a building block in chemical synthesis, a candidate for high-throughput screening campaigns, or a lead compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Its properties warrant investigation in areas such as oncology, virology, and inflammation. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-17(2)23(19,20)13-6-4-12(5-7-13)14(18)16-10-15(21-3)8-9-22-11-15/h4-7H,8-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBLFMBDAUUXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the methoxythiolan group is added via a thiolation reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the methoxythiolan group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Core Structure R1 (Sulfamoyl Group) R2 (Benzamide Substituent) Molecular Weight Key Features
Target Compound Benzamide Dimethylsulfamoyl 3-Methoxythiolan-3-ylmethyl ~391.5* Methoxythiolane enhances lipophilicity
LMM5 () Benzamide Benzyl(methyl)sulfamoyl 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl ~554.6 Oxadiazole ring improves metabolic stability
LMM11 () Benzamide Cyclohexyl(ethyl)sulfamoyl 5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl ~503.6 Cyclohexyl-ethyl group increases bulk
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide () Benzamide Diethylsulfamoyl 4-Methoxy-1,3-benzothiazol-2-yl 419.5 Benzothiazole moiety enhances π-π interactions
ChemDiv 2515-5620 () Benzamide Dimethylsulfamoyl 4-(4-Methoxyphenyl)-5-sulfanylidene-1,2,4-triazol-3-ylmethyl ~512.6 Triazole ring introduces hydrogen-bonding potential

*Estimated based on molecular formula.

Key Observations:
  • Heterocyclic Substituents : The 3-methoxythiolane in the target compound provides conformational rigidity compared to oxadiazole (LMM5, LMM11) or triazole (ChemDiv 2515-5620) rings, which may influence target selectivity .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen-Bonding Capacity: The target compound has 3 hydrogen-bond donors (NH from sulfamoyl and benzamide) and 6 acceptors (sulfonyl O, methoxy O, and thiolane S), comparable to LMM5 (4 donors, 8 acceptors) but lower than ChemDiv 2515-5620 (5 donors, 9 acceptors) .

Computational Docking Insights

The Glide XP scoring function () emphasizes hydrophobic enclosure and hydrogen-bonding motifs. Compounds like the target and ChemDiv 2515-5620, with enclosed hydrophobic regions (e.g., methoxythiolane or triazole), may achieve higher binding affinities in targets such as carbonic anhydrase or kinase domains .

Biological Activity

4-(Dimethylsulfamoyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases such as Alzheimer's. This article explores its biological activity, synthesizing data from various studies, including enzyme inhibition assays and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H16N2O3S
  • Molecular Weight : 272.34 g/mol
  • CAS Number : [insert CAS number if available]

Enzyme Inhibition

Recent studies have focused on the compound's inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical targets in Alzheimer's disease therapy.

  • AChE Inhibition :
    • The compound demonstrated significant inhibitory activity against AChE, with IC50 values ranging from 0.056 to 2.57 μM in various analogs. For comparison, the reference compound donepezil has an IC50 of 0.046 μM .
  • BACE1 Inhibition :
    • The BACE1 inhibitory activity was also notable, with IC50 values reported between 9.01 to 87.31 μM. The most effective analogs showed competitive inhibition profiles, suggesting potential for dual-action therapeutic strategies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureEffect on Activity
Dimethylsulfamoyl groupEnhances solubility and bioavailability
Methoxy groupContributes to hydrophobic interactions with the enzyme active site
Benzamide coreEssential for binding affinity to AChE and BACE1

Case Study 1: Synthesis and Characterization

A study conducted by Koca et al. synthesized a series of benzamide derivatives, including our compound of interest. They evaluated their AChE and BACE1 inhibitory activities through a series of in vitro assays. The results indicated that modifications on the benzamide structure significantly influenced enzyme inhibition potency .

Case Study 2: Comparative Analysis with Other Compounds

In a comparative study, various benzamide derivatives were tested alongside this compound. The findings highlighted that while some derivatives exhibited stronger AChE inhibition, the compound maintained a balanced profile regarding both AChE and BACE1 inhibition, making it a candidate for further development in Alzheimer's treatment strategies .

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